Azaspirofuran A, FD 838

Vue d'ensemble

Description

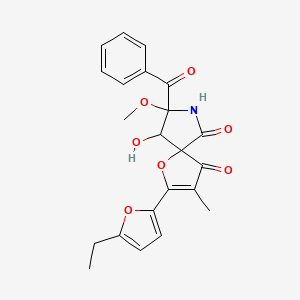

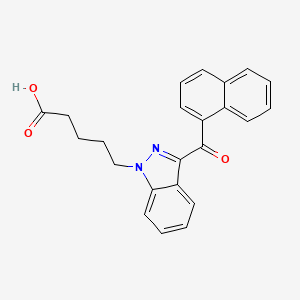

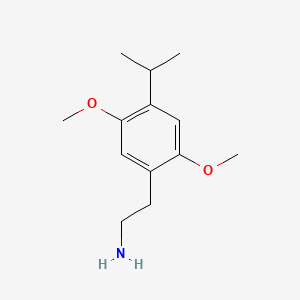

Azaspirofuran A, also known as FD 838, is a compound with the molecular formula C22H21NO7 . It is produced from the mycelia of the basidiomycete Hericium erinaceum . It has shown to inhibit the growth of two plant fungal pathogens Botrytis cinerea and Glomerella cingulata .

Synthesis Analysis

The synthesis of FD-838 involves a rapid assembly of the tetracyclic core, featuring a catalytic asymmetric Stetter reaction . The total synthesis of FD-838 has been achieved through a nine-step process .Molecular Structure Analysis

The molecular structure of FD-838 is characterized by a complex tetracyclic core . The molecular weight of FD-838 is 411.41 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FD-838 include a catalytic asymmetric Stetter reaction . This reaction is key to the rapid assembly of the tetracyclic core of FD-838 .Physical And Chemical Properties Analysis

FD-838 is a compound with a molecular weight of 411.41 . It is soluble in methanol, chloroform, and benzene . The boiling point is 665.1±55.0°C at 760 mmHg and the melting point is 98-99°C .Applications De Recherche Scientifique

Antiseizure Properties

Azaspirofuran A, along with Pseurotin A2, was identified as an antiseizure compound in a study involving zebrafish and mouse models. These compounds demonstrated the ability to ameliorate epileptiform discharges and reduce seizure duration, suggesting their potential as lead compounds for the treatment of epileptic seizures (Copmans et al., 2018).

Cytotoxicity and Potential Cancer Treatment

A study found that Azaspirofuran A exhibited cytotoxicity against the A549 cell line, a type of lung cancer cell. This suggests its potential application in cancer research and treatment (Ren et al., 2010).

Role in Marine Biotoxins

Azaspirofuran A, as part of the azaspiracids group, has been studied in the context of marine biotoxins. Research on azaspiracids has focused on their accumulation in shellfish and subsequent human intoxications. This line of research is important for understanding the impact of these toxins on marine ecology and human health (Cao et al., 2010).

Antiviral and Antibacterial Applications

Azaspirofuran derivatives have shown potential in antiviral and antibacterial applications. Research on these compounds has demonstrated effectiveness against various pathogens, including the human coronavirus and influenza virus (Apaydın et al., 2019). Another study highlighted the potential of azaspirofuran derivatives in combating respiratory pathogens, suggesting their use in treating respiratory tract infections (Odagiri et al., 2013).

Angiogenesis Inhibition

Azaspirofuran compounds have also been studied for their ability to inhibit angiogenesis, which is the formation of new blood vessels. This property is crucial for developing treatments for diseases like cancer, where inhibiting blood vessel formation can help starve tumors (Asami et al., 2002).

Antitubercular Properties

A study explored the antitubercular properties of azaspirofuran-related compounds, identifying a lead compound with significant inhibitory activity against Mycobacterium tuberculosis (Lukin et al., 2023).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIIDWGMSCTXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)